An In-depth Technical Guide to the Physicochemical Properties of β-Nicotinamide Adenine Dinucleotide Disodium Salt (β-NADH)
An In-depth Technical Guide to the Physicochemical Properties of β-Nicotinamide Adenine Dinucleotide Disodium Salt (β-NADH)
This guide provides a comprehensive overview of the core physicochemical properties of β-Nicotinamide Adenine Dinucleotide Disodium Salt (β-NADH). Intended for researchers, scientists, and professionals in drug development, this document delves into the critical attributes of β-NADH, offering not just data, but the underlying scientific principles and practical methodologies for its accurate handling, characterization, and application.
Introduction: The Central Role of β-NADH in Cellular Metabolism
β-Nicotinamide adenine dinucleotide (NAD) and its reduced form, β-NADH, constitute a fundamental coenzyme redox pair (NAD+/NADH) present in all living cells.[1] This pair is a linchpin in a vast array of enzymatic oxidation-reduction reactions, acting as a carrier of electrons.[1] In catabolic processes such as glycolysis, β-oxidation, and the citric acid cycle, NAD+ serves as an oxidizing agent, accepting electrons to form NADH.[2] Conversely, NADH functions as a crucial electron donor in the mitochondrial electron transport chain, driving the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][3] Beyond its bioenergetic role, NADH is involved in cellular signaling pathways, including serving as a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs) in the DNA damage response.[2] The disodium salt form of β-NADH is commonly used in research and commercial applications due to its stability and solubility.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of β-NADH is paramount for its effective use in experimental settings and for the development of robust analytical methods.
General Properties
β-NADH disodium salt is typically supplied as a white to yellowish lyophilized powder.[1][2][4] It is odorless or nearly so, with a bitter taste.[1]
| Property | Description | Source(s) |
| CAS Number | 606-68-8 | [1][5] |
| Molecular Formula | C₂₁H₂₇N₇Na₂O₁₄P₂ | [5] |
| Molecular Weight | 709.41 g/mol (anhydrous basis) | [5] |
| Appearance | White to yellowish solid/powder | [1][2][4] |
| Melting Point | 140-142 °C | [1][6] |
Solubility Profile
The solubility of β-NADH is a critical parameter for the preparation of stock solutions and reaction mixtures. It is freely soluble in water and ethanol.[1]
| Solvent | Solubility | Observations | Source(s) |
| Water | 50 mg/mL | Yields a clear to nearly clear, yellow solution. | [1][7] |
| 0.01 M NaOH | 100 mg/mL | [8] | |
| Methanol | Soluble | ||
| Ethanol | Less soluble than in methanol | ||
| Ether and Ethyl Acetate | Practically insoluble |
Expert Insight: While β-NADH is soluble in water, it is crucial to note that aqueous solutions tend to be acidic, which can lead to the degradation of the molecule. Therefore, for preparing stock solutions, it is highly recommended to use a slightly alkaline buffer or a dilute solution of sodium hydroxide (e.g., 0.01 M NaOH) to ensure stability.[8]
Stability: The Achilles' Heel of β-NADH
The stability of β-NADH is highly dependent on pH, temperature, and the presence of light and certain ions.
-
pH: β-NADH is most stable in the pH range of 10-11.[9] It is extremely unstable in acidic conditions.[9] The acid-catalyzed degradation involves the hydration of the dihydronicotinamide ring, leading to the loss of its biological activity.
-
Temperature: For prolonged storage, β-NADH should be kept at -20°C or colder.[9][10] In solution, degradation is observed even at moderate temperatures.[11] Solutions stored at 4°C should be used within a short period, as significant oxidation can occur overnight.[10][12]
-
Light and Oxidation: Exposure to light can accelerate the oxidation of β-NADH.[10] Therefore, it should be stored protected from light.
-
Buffer Composition: Phosphate buffers have been shown to accelerate the degradation of β-NADH. Tris and MES buffers are considered better options for maintaining its stability in solution.
Causality in Experimental Choices: The recommendation to avoid phosphate buffers stems from the observation that phosphate ions can catalyze the degradation of NADH. This underscores the importance of selecting appropriate buffer systems in enzymatic assays and other applications to ensure the integrity of the coenzyme.
Spectral Properties
The distinct spectral properties of β-NADH are fundamental to its quantification and the basis for numerous enzymatic assays. Unlike its oxidized form (NAD+), which does not absorb light at 340 nm, β-NADH exhibits a characteristic absorbance maximum at this wavelength.[7] This difference is exploited to monitor the progress of NAD+/NADH-dependent enzyme reactions.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions | Source(s) |
| 340 nm | 6.22 x 10³ L·mol⁻¹·cm⁻¹ | pH 10 | [7] |
| 340 nm | 6.3 x 10³ L·mol⁻¹·cm⁻¹ | pH 10 | [9] |
| 260 nm | 14.4 x 10³ L·mol⁻¹·cm⁻¹ | pH 10 | [9] |
| 260 nm | 14.1 x 10³ L·mol⁻¹·cm⁻¹ | 25 °C | [13] |
The ratio of absorbance at 260 nm to 340 nm (A₂₆₀/A₃₄₀) is a reliable indicator of the purity of a β-NADH preparation. A ratio of approximately 2.265 to 2.30 is indicative of high purity.[13] An increase in this ratio suggests the presence of the oxidized form, NAD+, or other impurities.
Fluorescence: Another key characteristic of β-NADH is its fluorescence, with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8][14] In contrast, NAD+ is not fluorescent.[7] This property allows for highly sensitive measurements of NADH concentrations, down to the 10⁻⁷ M range.[7]
Experimental Protocols for Characterization
The following protocols provide step-by-step methodologies for the essential analysis of β-NADH.
Protocol: Spectrophotometric Quantification of β-NADH
This protocol describes the determination of β-NADH concentration using its characteristic absorbance at 340 nm.
Principle: The concentration of β-NADH is directly proportional to its absorbance at 340 nm, as described by the Beer-Lambert law (A = εcl).
Materials:
-
β-NADH disodium salt
-
0.1 M Tris-HCl buffer, pH 10.0
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of β-NADH powder.
-
Dissolve the powder in a known volume of 0.1 M Tris-HCl buffer (pH 10.0) to obtain a stock solution. For example, dissolve 7.1 mg in 10 mL of buffer to get an approximate 1 mM solution.
-
Prepare a dilution of the stock solution in the same buffer to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Use the 0.1 M Tris-HCl buffer (pH 10.0) as the blank.
-
Measure the absorbance of the diluted β-NADH solution.
-
-
Calculation:
-
Calculate the concentration of β-NADH using the Beer-Lambert equation: Concentration (mol/L) = Absorbance / (ε * l) Where:
-
Absorbance is the measured absorbance at 340 nm.
-
ε is the molar extinction coefficient of β-NADH at 340 nm (6,220 L·mol⁻¹·cm⁻¹).[7]
-
l is the path length of the cuvette (typically 1 cm).
-
-
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of β-NADH and detecting the presence of degradation products or related impurities.
Principle: A reversed-phase HPLC method separates β-NADH from its oxidized form (NAD+) and other impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
β-NADH disodium salt sample
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0
-
Mobile Phase B: Methanol
-
High-purity water
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the β-NADH sample in the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:
-
0-10 min: 5% B
-
10-15 min: 5-50% B (linear gradient)
-
15-20 min: 50% B
-
20-25 min: 50-5% B (linear gradient)
-
25-30 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm (for NADH) and 260 nm (for NAD+ and other impurities)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the peak corresponding to β-NADH based on its retention time, which should be determined using a pure standard.
-
Calculate the purity of the sample by determining the area percentage of the β-NADH peak relative to the total area of all peaks in the chromatogram.
-
Self-Validating System: The dual-wavelength detection provides a self-validating system. A pure β-NADH sample should show a major peak at 340 nm. The presence of a significant peak at 260 nm with a different retention time could indicate the presence of NAD+, confirming degradation.
Visualizing the Role and Analysis of β-NADH
Diagrams are powerful tools for visualizing complex biological pathways and analytical workflows.
The Central Role of NADH in the Electron Transport Chain
The following diagram illustrates the pivotal function of NADH as an electron donor in the mitochondrial electron transport chain, the final stage of cellular respiration.
Caption: Electron flow from NADH through the electron transport chain, driving proton pumping and ATP synthesis.
Workflow for HPLC Purity Analysis of β-NADH
This diagram outlines the logical steps involved in assessing the purity of a β-NADH sample using HPLC.
Caption: A streamlined workflow for the purity analysis of β-NADH using HPLC.
Conclusion
β-Nicotinamide adenine dinucleotide disodium salt is a cornerstone of biochemical and cellular research. A comprehensive grasp of its physicochemical properties, particularly its solubility, stability, and spectral characteristics, is indispensable for the design of robust experiments and the generation of reliable data. The methodologies and insights provided in this guide serve as a valuable resource for researchers, enabling the accurate and effective utilization of this vital coenzyme. By adhering to the principles of careful handling, appropriate storage, and rigorous analytical characterization, the scientific community can continue to unravel the complex roles of NADH in health and disease.
References
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β-Nicotinamide Adenine Dinucleotide Disodium Salt NADH CAS 606-68-8. (n.d.). Retrieved from [Link]
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Haid, E., Lehmann, P., & Ziegenhorn, J. (1975). Molar absorptivities of beta-NADH and beta-NAD at 260 nm. Clinical chemistry, 21(7), 884–887. Retrieved from [Link]
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Adenosine triphosphate. (2024, January 29). In Wikipedia. Retrieved from [Link]
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NADH Analysis by UPLC-UV. (2020, June 29). MS Bioanalytical. Retrieved from [Link]
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beta-Nicotinamide-adenine dinucleotide reduced disodium salt. (n.d.). PubChem. Retrieved from [Link]
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Schimming, D., Dal-Canto, F., & Liese, A. (2018). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. Analytical and bioanalytical chemistry, 410(20), 4937–4947. Retrieved from [Link]
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Koberstein, R., & Sund, H. (1973). [Stabilization of reduced beta-nicotinamide-adenine-dinucleotide in an organic solvent (author's transl)]. Zeitschrift fur klinische Chemie und klinische Biochemie, 11(1), 41–42. Retrieved from [Link]
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